molecular formula C18H15Cl3N2O2 B12117610 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B12117610
M. Wt: 397.7 g/mol
InChI Key: IGFDAXZZMFVXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloroindole and 2,4-dichlorophenoxyacetic acid.

    Formation of Intermediate: The 5-chloroindole is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form an intermediate ester.

    Hydrolysis: The ester is then hydrolyzed to form the corresponding carboxylic acid.

    Amidation: The carboxylic acid is reacted with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted indole or phenoxy derivatives.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar structural features but different substituents.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

    5-chloroindole: A simpler indole derivative that serves as a starting material for the synthesis of more complex compounds.

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide is unique due to the presence of both chloro and phenoxy substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C18H15Cl3N2O2

Molecular Weight

397.7 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C18H15Cl3N2O2/c19-12-1-3-16-14(7-12)11(9-23-16)5-6-22-18(24)10-25-17-4-2-13(20)8-15(17)21/h1-4,7-9,23H,5-6,10H2,(H,22,24)

InChI Key

IGFDAXZZMFVXPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.